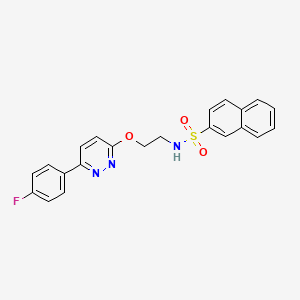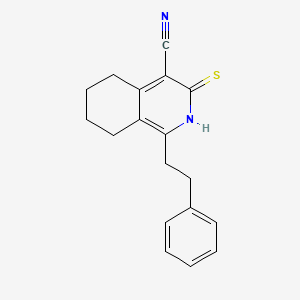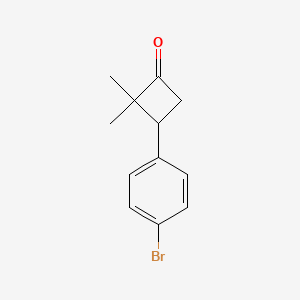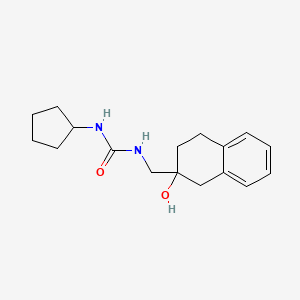
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)naphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It might include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include reactions with other compounds, its behavior under various conditions (heat, light, etc.), and any catalysts that might affect its reactivity .Physical And Chemical Properties Analysis
This would include properties such as melting point, boiling point, solubility in various solvents, and pH. It might also include spectroscopic properties (UV/Vis, IR, NMR, etc.) .Applications De Recherche Scientifique
Medicinal Chemistry Applications
- Antibacterial Agents: Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized for their potential use as antibacterial agents. These compounds, through their structural diversity, exhibit significant antibacterial activity, highlighting the sulfonamido group's role in medicinal chemistry for targeting bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Materials Science Applications
- Gas Separation Membranes: Sulfonated polyimides and related compounds have shown great promise in the development of gas separation membranes. These materials exhibit excellent thermal stability, mechanical properties, and selective permeability for gases, making them suitable for industrial gas separation processes (Islam et al., 2005).
Chemical Synthesis Applications
- Fluorescent Diagnostic Probes: The fluorescent properties of dansylated probes have been utilized for ion and proton detection in both solution and polymer matrices. These studies demonstrate the potential of sulfonamido-based compounds as sensitive and selective diagnostic tools for various analytical applications (O'Connor et al., 2006).
Proton Exchange Membranes
- Fuel Cell Technology: Sulfonated poly(arylene ether phosphine oxide)s have been developed as proton exchange membranes for fuel cells. These materials offer high proton conductivity and excellent thermal stability, making them promising candidates for efficient and durable fuel cell components (Ma et al., 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S/c23-19-8-5-17(6-9-19)21-11-12-22(26-25-21)29-14-13-24-30(27,28)20-10-7-16-3-1-2-4-18(16)15-20/h1-12,15,24H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUMAYCCRKFVLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCOC3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,6-difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2915979.png)
![5-(benzo[d]thiazol-2-yl)-N-(1,3-dioxoisoindolin-5-yl)thiophene-2-carboxamide](/img/structure/B2915981.png)
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2915982.png)
![6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-isopropyl[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2915985.png)
![[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2915987.png)
![[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone](/img/structure/B2915988.png)



![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amino}acetamide](/img/structure/B2915994.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-phenylacetamide](/img/structure/B2915996.png)

![[2-(Furan-2-yl)phenyl]methanamine;hydrochloride](/img/structure/B2916000.png)